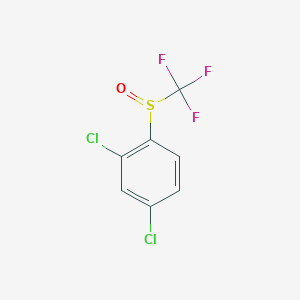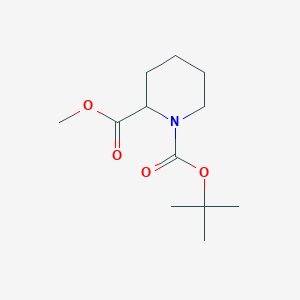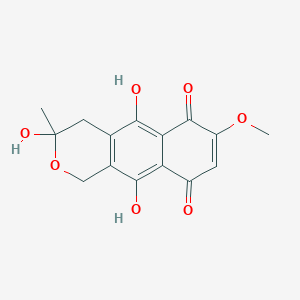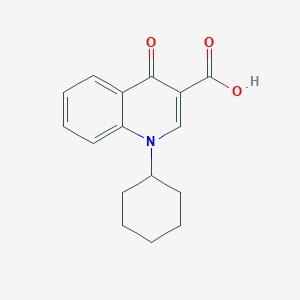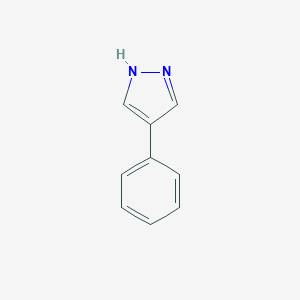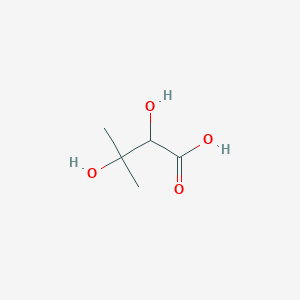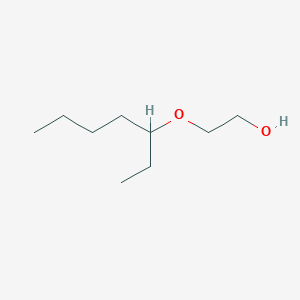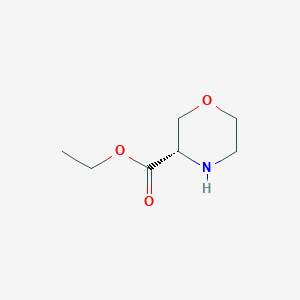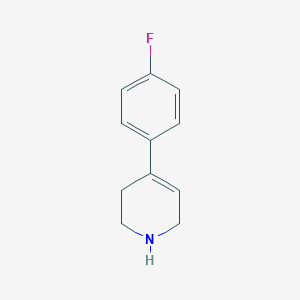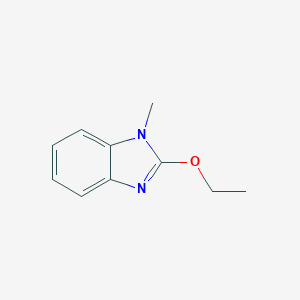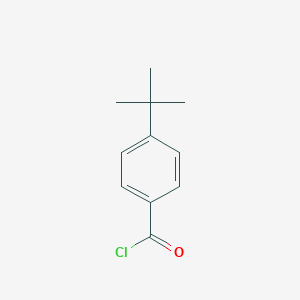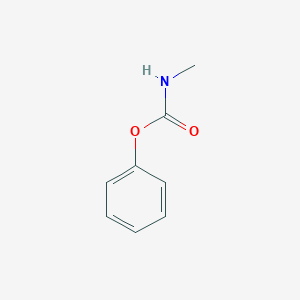
Phenyl methylcarbamate
概要
説明
Phenyl methylcarbamate, also known as methyl N-phenyl carbamate (MPC), is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of pesticides and as an intermediate in the production of isocyanates, which are crucial in the manufacture of polyurethane foams, elastomers, and coatings .
Synthesis Analysis
Several non-phosgene routes for the synthesis of MPC have been explored to address environmental concerns associated with traditional phosgene-based methods. One such route involves the reaction of dimethyl carbonate and N,N'-diphenyl urea under atmospheric pressure, with sodium methoxide as a homogenous catalyst showing excellent activity . Another green approach utilizes methyl formate as a carbonylating agent to synthesize MPC from aniline, offering high yields under milder conditions . Additionally, a novel method has been developed for synthesizing MPC from phenylurea and methanol, with methanol-pretreated PbO as a catalyst, achieving high conversion and selectivity . Reductive carbonylation of nitrobenzene has also been employed, using catalytic systems based on palladium and silver salts, yielding high conversion rates .
Molecular Structure Analysis
The molecular structure of MPC and its derivatives has been studied using various techniques. Density functional theory (DFT) and Fourier transform infrared spectroscopy (FTIR) have been used to investigate the molecular structure and molecular recognition of diethyl phenylenebis(methylene) dicarbamates with benzenediols . These studies provide insights into the interactions and complex formation that are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The degradation reactions of phenyl N-hydroxycarbamates and their analogues have been studied, revealing that the degradation follows an E1cB mechanism, leading to the formation of phenol/phenolate and other decomposition products . The aminolysis of phenyl N-phenylcarbamate has been examined both theoretically and experimentally, indicating that the reaction proceeds through an isocyanate intermediate, which is energetically favored .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPC and its analogues are influenced by their molecular structure and the nature of the substituents. The kinetics of their reactions, such as aminolysis and degradation, are affected by pH, temperature, and the presence of catalysts . These properties are essential for the practical application of MPC in the synthesis of various chemical products.
科学的研究の応用
Summary of the Application
Methyl N-phenyl carbamate (MPC), which can be synthesized from Phenyl methylcarbamate, is a key intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI) as well as many other important products .
Methods of Application or Experimental Procedures
In the present work, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors were employed as effective and recoverable heterogeneous catalyst for MPC synthesis via DMC aminolysis .
Results or Outcomes
The mixed oxides containing 2.5% cerium showed high DMC aminolysis activity giving aniline conversion of 95.8%, MPC selectivity of 81.6% and MPC yield of 78.2% .
2. Insecticides for Mosquito Control
Summary of the Application
New insecticides are needed for control of disease-vectoring mosquitoes and this research evaluates the activity of new carbamate acetylcholinesterase (AChE) inhibitors .
Methods of Application or Experimental Procedures
Biochemical and toxicological characterization of carbamates based on the parent structure of terbam, 3- tert -butylphenyl methylcarbamate, was performed .
Results or Outcomes
Bromination at the phenyl C6 position increased inhibitory potency to both AChEs, whereas a 6-iodo substituent led to loss of potency, and both halogenations caused a significant reduction of mosquitocidal activity .
3. Synthesis of Pesticides
Summary of the Application
Methyl N-phenyl carbamate (MPC), synthesized from Phenyl methylcarbamate, is a key intermediate for the synthesis of many important products, including pesticides .
Methods of Application or Experimental Procedures
The synthesis of MPC involves the reactions of phenylurea and dimethyl carbonate (DMC) and/or methanol .
Results or Outcomes
The synthesis process yields a high aniline conversion of 95.8%, MPC selectivity of 81.6% and MPC yield of 78.2% .
4. Textile and Polymer Industries
Summary of the Application
Methyl carbamate, which can be derived from Phenyl methylcarbamate, is used primarily in the textile and polymer industries as a reactive intermediate .
Methods of Application or Experimental Procedures
In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .
Results or Outcomes
The application of these resins provides a durable-press finish to the fabrics .
5. Pharmaceuticals
Summary of the Application
Methyl N-phenyl carbamate (MPC), synthesized from Phenyl methylcarbamate, is a key intermediate for the synthesis of many important products, including pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis of MPC involves the reactions of phenylurea and dimethyl carbonate (DMC) and/or methanol .
Results or Outcomes
The synthesis process yields a high aniline conversion of 95.8%, MPC selectivity of 81.6% and MPC yield of 78.2% .
6. Dyestuffs
Summary of the Application
Methyl N-phenyl carbamate (MPC), synthesized from Phenyl methylcarbamate, is a key intermediate for the synthesis of many important products, including dyestuffs .
Methods of Application or Experimental Procedures
The synthesis of MPC involves the reactions of phenylurea and dimethyl carbonate (DMC) and/or methanol .
Results or Outcomes
The synthesis process yields a high aniline conversion of 95.8%, MPC selectivity of 81.6% and MPC yield of 78.2% .
Safety And Hazards
将来の方向性
Carbamates, including phenyl methylcarbamate, have received much attention in recent years due to their potential applications in drug design and discovery . They are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Therefore, the future directions of phenyl methylcarbamate could involve further exploration of its potential applications in medicinal chemistry and drug design .
特性
IUPAC Name |
phenyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKRWCUMCMVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073282 | |
| Record name | Phenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.07 [mmHg] | |
| Record name | Phenyl methylcarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ANTICHOLINESTERASE ACTIVITIES OF 97 PHENYL CARBAMATES WERE CORRELATED WITH MOLECULAR STRUCTURAL PARAMETERS. THESE CARBAMATES ARE INSECTICIDES AND MAY ACT AS INHIBITORS OF ACETYLCHOLINESTERASE. | |
| Record name | PHENYL METHYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Phenyl methylcarbamate | |
CAS RN |
1943-79-9 | |
| Record name | Phenyl methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenmec | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-methyl-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPHENYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19U7Y0R088 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYL METHYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


